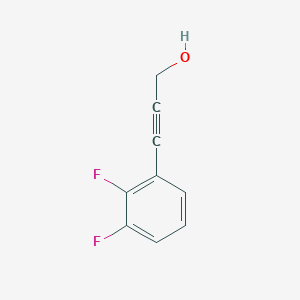
3-(2,3-Difluorophenyl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,3-Difluorophenyl)prop-2-yn-1-ol” is a chemical compound with the CAS Number: 1339451-29-4 . It has a molecular weight of 168.14 and its IUPAC name is 3-(2,3-difluorophenyl)-2-propyn-1-ol . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H6F2O . The InChI code is 1S/C9H6F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5,12H,6H2 .Applications De Recherche Scientifique
Catalysis and Reaction Mechanisms : Tris(pentafluorophenyl)borane, a compound related to difluorophenyl compounds, is known for its role in homogeneous Ziegler-Natta chemistry and is increasingly used as a catalyst or stoichiometric reagent in organic and organometallic chemistry. This includes catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions (Erker, 2005).
Fluorination in Organic Synthesis : Fluorinated compounds, including those with difluorophenyl groups, are significant in pharmaceutical and agrochemical industries due to their influence on the properties of organic molecules. The palladium-catalyzed trifluoromethylation of aryl chlorides is an example of a method to append CF3 groups to a broad range of aryl substrates, indicating the importance of fluorinated compounds in synthetic organic chemistry (Cho et al., 2010).
Photoredox Catalysis : The development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds is a relevant area of research. Trifluoromethyl and difluoromethyl groups, similar to difluorophenyl groups, are critical in pharmaceutical and agrochemical fields. The use of photoredox catalysis in these reactions demonstrates the significance of fluorination in organic synthesis (Koike & Akita, 2016).
Molecular Structure and Antimicrobial Activity : The study of molecular structures such as 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone, which shares structural similarities with difluorophenyl compounds, provides insights into the antimicrobial activity of these compounds. The exploration of these structures through computational methods highlights their potential in pharmaceutical applications (Sivakumar et al., 2021).
Organometallic Chemistry and Catalysis : The extensive application of tris(pentafluorophenyl)borane in borylation, hydrogenation, hydrosilylation, and Lewis acid catalysis reflects the broad potential of fluorophenyl compounds in various chemical reactions and synthesis processes. This also includes its use in frustrated Lewis pair (FLP) chemistry (Lawson & Melen, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,3-difluorophenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5,12H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNKPFHRWFUXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C#CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2683689.png)
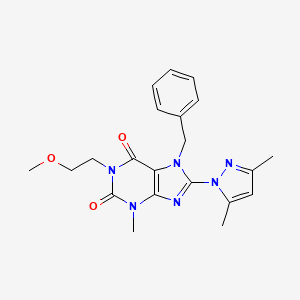
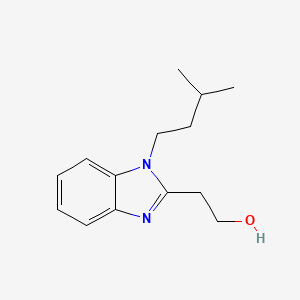
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide](/img/structure/B2683697.png)
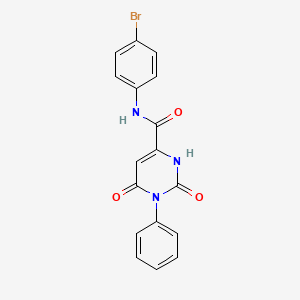
![3-[3-(3,6-Dibromocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione](/img/structure/B2683700.png)

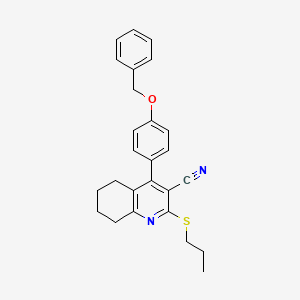
![2-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2683705.png)
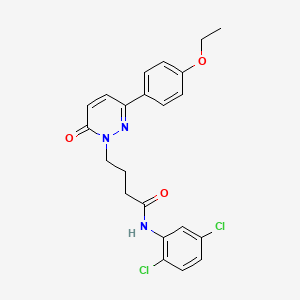
![{[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine](/img/structure/B2683709.png)

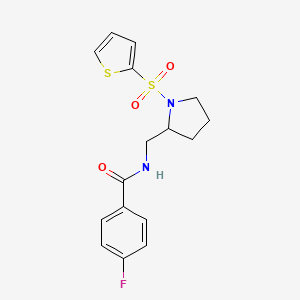
![2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-(furan-2-ylmethyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2683712.png)